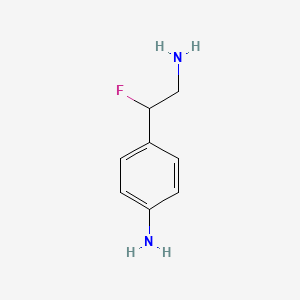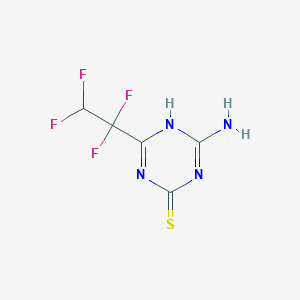
3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H13F2NO It is a pyrrolidine derivative, characterized by the presence of difluoro and methoxy substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Difluoro-5-methoxyphenyl)pyridine
- 3-(3,4-Difluoro-5-methoxyphenyl)pyrazole
- 3-(3,4-Difluoro-5-methoxyphenyl)thiazole
Uniqueness
3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H13F2NO |
|---|---|
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
3-(3,4-difluoro-5-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c1-15-10-5-8(4-9(12)11(10)13)7-2-3-14-6-7/h4-5,7,14H,2-3,6H2,1H3 |
InChI-Schlüssel |
YTPQHHDEAKDEBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C2CCNC2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


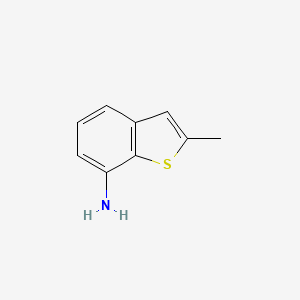

methanol](/img/structure/B13180194.png)

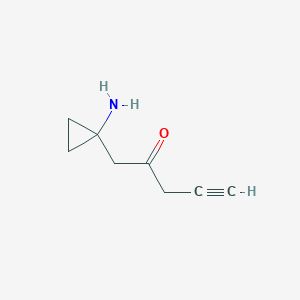
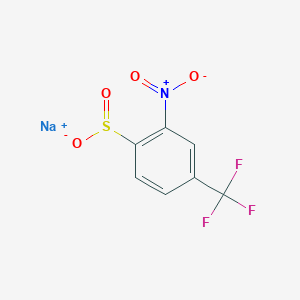
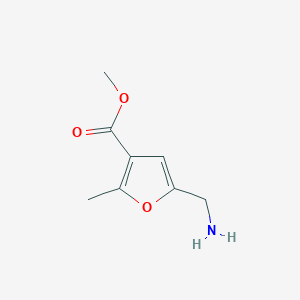
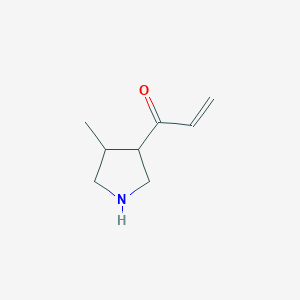
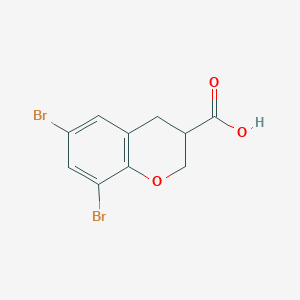
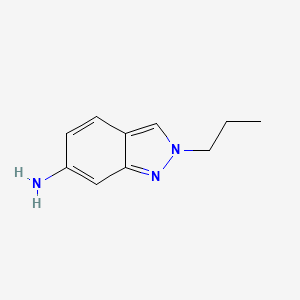
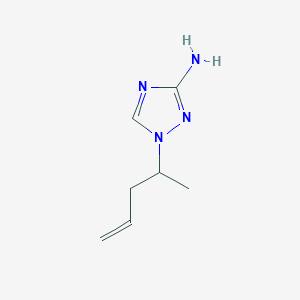
![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
